2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride
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Overview
Description
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride is a synthetic compound known for its significant applications in medicinal chemistry. This compound is often studied for its potential therapeutic effects and its role as an inhibitor in various biochemical pathways .
Preparation Methods
The synthesis of 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of 2-methylpyrrolidine with 1H-1,3-benzodiazole-4-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biochemical pathways and enzyme functions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as poly [ADP-ribose] polymerase (PARP). This inhibition disrupts the enzyme’s normal function, leading to various biochemical effects. The molecular targets and pathways involved include the DNA repair pathway, where PARP plays a crucial role .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride is unique due to its specific structure and the resulting biochemical properties. Similar compounds include:
Veliparib: Another PARP inhibitor with a slightly different structure.
Olaparib: A well-known PARP inhibitor used in cancer therapy.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C13H17ClN4O |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);1H/t13-;/m1./s1 |
InChI Key |
QYPDWBAPZGSIDY-BTQNPOSSSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl |
Origin of Product |
United States |
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